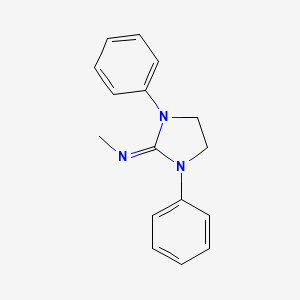

N-Methyl-1,3-diphenylimidazolidin-2-imine

Description

Structure

3D Structure

Properties

CAS No. |

142808-17-1 |

|---|---|

Molecular Formula |

C16H17N3 |

Molecular Weight |

251.33 g/mol |

IUPAC Name |

N-methyl-1,3-diphenylimidazolidin-2-imine |

InChI |

InChI=1S/C16H17N3/c1-17-16-18(14-8-4-2-5-9-14)12-13-19(16)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |

InChI Key |

XQCXICSYOXJFGZ-UHFFFAOYSA-N |

Canonical SMILES |

CN=C1N(CCN1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for N Methyl 1,3 Diphenylimidazolidin 2 Imine

Retrosynthetic Analysis of the Imidazolidin-2-imine Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, N-Methyl-1,3-diphenylimidazolidin-2-imine, into simpler, commercially available starting materials. The core of this molecule is the imidazolidin-2-imine scaffold. The primary disconnection points are the C-N bonds within the heterocyclic ring and the exocyclic C=N bond. This deconstruction leads to key precursors: N,N'-diphenylethylenediamine and a one-carbon (C1) electrophile that will form the imine carbon. Further disconnection of the N,N'-diphenylethylenediamine reveals ethylenediamine (B42938) and two phenyl group donors. The methyl group on the exocyclic nitrogen can be introduced via N-alkylation of a primary imine precursor. This analysis highlights the main synthetic challenges: the formation of the five-membered ring and the construction of the exocyclic imine functionality.

Approaches to the Imidazolidine (B613845) Ring System Formation

The construction of the imidazolidine ring is a critical step in the synthesis of this compound. This is typically achieved through cyclization reactions involving diamine and imine precursors.

Cyclization Reactions from Diamine and Imine Precursors

A common and effective method for forming the imidazolidine ring involves the cyclization of a 1,2-diamine with a suitable one-carbon electrophile. For the target molecule, N,N'-diphenylethylenediamine serves as the diamine precursor. This diamine can be synthesized by the condensation of ethylenediamine with an appropriate benzaldehyde (B42025) derivative to form a di-Schiff base, which is subsequently reduced. mdpi.com

The cyclization step often employs reagents like cyanogen (B1215507) bromide (CNBr). chemicalbook.com The reaction of ethylenediamine with cyanogen bromide leads to a substitution-cyclization reaction to form 2-iminoimidazolidine. chemicalbook.com This fundamental reaction can be adapted for substituted diamines like N,N'-diphenylethylenediamine. The mechanism involves the nucleophilic attack of the amine groups on the electrophilic carbon of the C1 reagent, followed by an intramolecular cyclization to yield the five-membered ring.

Another approach involves the reaction of diamines with aldehydes or their derivatives. For instance, imidazolidines can be prepared through the condensation of ethylenediamine with an aldehyde in dry benzene. chemicalbook.com While this often leads to 2-substituted imidazolidines, modifications of this approach can be tailored for the synthesis of the desired 2-imino scaffold.

Condensation Reactions for Exocyclic Imine Formation

The formation of the exocyclic imine is another pivotal step. This can be achieved through various condensation reactions. One strategy is the direct conversion of imidazolium (B1220033) salts to 2-iminoimidazole derivatives. nih.govfigshare.com This method involves the treatment of the corresponding imidazolium salt with an N-chloro amide, which facilitates the introduction of the 2-amino substituent. nih.gov

Alternatively, the reaction of imines with isocyanates can be utilized to construct the exocyclic imine functionality. mdpi.com This approach is particularly relevant for introducing the N-methyl group. The synthesis of the imidazolidin-2-one scaffold, a related structure, can be achieved through the reaction of propargylamines with isocyanates, followed by a base-catalyzed intramolecular hydroamidation. acs.org While this yields an oxo-group, similar principles can be applied to form the imino analogue.

The formation of imines from primary amines and aldehydes or ketones is a fundamental condensation reaction in organic chemistry. masterorganicchemistry.com This reaction is typically reversible and requires the removal of water to drive the equilibrium towards the product. nih.gov This principle can be applied in a multi-component reaction setting to construct the desired imidazolidine-2-imine.

N-Alkylation and Arylation Strategies for Substituent Introduction

The introduction of the methyl and phenyl substituents on the nitrogen atoms is a crucial aspect of the synthesis. N-alkylation and N-arylation reactions are employed for this purpose.

N-alkylation of the exocyclic imine can be achieved after the formation of the 2-iminoimidazolidine ring. However, a more strategic approach involves the use of a methylated C1 synthon during the cyclization or imine formation step. For instance, if a primary 2-iminoimidazolidine is formed, it can be subsequently methylated using standard alkylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

N-arylation of the imidazolidine nitrogens is typically accomplished by starting with N,N'-diphenylethylenediamine. The synthesis of this key intermediate often involves the N-arylation of ethylenediamine. Copper-catalyzed N-arylation of amines with arylboronic acids provides a mild and efficient method for this transformation. organic-chemistry.org Salen-Cu(II) complexes have also been shown to catalyze the N-arylation of imidazoles with aryl halides under mild conditions. scirp.org

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time.

For cyclization reactions, the choice of solvent can significantly impact the reaction rate and yield. Solvents like toluene (B28343) or acetonitrile (B52724) are often used. nih.gov In some cases, greener solvent systems such as ethanol/water mixtures have been found to be effective. researchgate.net

The amount and type of catalyst are also critical. For instance, in acid-catalyzed cyclizations, decreasing the amount of trifluoroacetic acid (TFA) has been shown to improve regioselectivity in the formation of 4-substituted imidazolidin-2-ones. nih.govmdpi.com Similarly, for metal-catalyzed reactions, screening different catalysts and ligands is essential to identify the most efficient system. researchgate.net

Temperature and reaction time are interdependent variables. Microwave irradiation has been utilized to accelerate reactions, such as in the formation of Schiff bases, reducing reaction times from hours to minutes. nih.gov The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.

Table 1: Optimization of a Generic Imine Synthesis researchgate.net

| Entry | Solvent | Catalyst Loading (mol%) | Yield (%) |

| 1 | DMF | 5 | Moderate |

| 2 | CH3CN | 5 | Moderate |

| 3 | THF | 5 | Good |

| 4 | THF | 10 | Excellent |

| 5 | THF | 20 | Excellent |

This table illustrates a typical optimization process where solvent and catalyst loading are varied to find the optimal conditions for imine synthesis.

Stereoselective Synthesis of this compound Analogs

The synthesis of chiral analogs of this compound is of significant interest, particularly for applications in asymmetric catalysis where these compounds can serve as precursors to chiral N-heterocyclic carbenes (NHCs). organic-chemistry.org

Stereoselective synthesis often starts with a chiral diamine precursor. For example, using trans-(R,R)-1,2-diaminocyclohexane allows for the synthesis of chiral 1,3-disubstituted imidazolidin-2-ones with high stereoselectivity. mdpi.comnih.gov The stereochemistry of the diamine is transferred to the final product.

Palladium-catalyzed carboamination reactions have been developed for the stereoselective synthesis of imidazolidin-2-ones. nih.gov These reactions can generate up to two stereocenters in a single step with good to excellent diastereoselectivity. nih.gov The stereochemistry of the product is often determined in the alkene insertion step. nih.gov

Furthermore, chiral NHC-imine ligands have been synthesized from chiral diamines like trans-1,2-diaminocyclohexane and applied in asymmetric allylic alkylation reactions, achieving high enantioselectivity. york.ac.uk These methodologies provide a pathway to enantiomerically enriched analogs of this compound, which are valuable tools in stereoselective synthesis.

Advanced Spectroscopic and Crystallographic Characterization of N Methyl 1,3 Diphenylimidazolidin 2 Imine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For N-Methyl-1,3-diphenylimidazolidin-2-imine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic arrangement.

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings would likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The protons of the imidazolidine (B613845) ring, specifically the methylene (B1212753) (-CH₂-CH₂-) protons, are expected to show diastereotopicity due to the chiral environment created by the substituted nitrogen atoms, leading to complex splitting patterns. The N-methyl group would present as a sharp singlet, likely in the δ 2.5-3.5 ppm region.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | Multiplet | 7 - 8 (ortho), 2 - 3 (meta), <1 (para) |

| Imidazolidine-CH₂ | 3.5 - 4.5 | Multiplet (complex) | Geminal and vicinal couplings |

| N-CH₃ | 2.5 - 3.5 | Singlet | N/A |

Carbon (¹³C) NMR Analysis: Quaternary Carbons and Aromatic Resonances.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The most downfield signal is expected for the imino carbon (C=N) due to its sp² hybridization and proximity to nitrogen atoms, likely appearing in the δ 150-160 ppm range. The aromatic carbons would resonate in the typical region of δ 120-145 ppm. The carbons of the imidazolidine ring are expected around δ 40-60 ppm, and the N-methyl carbon would be the most upfield signal, likely between δ 30-40 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=N (Imino) | 150 - 160 |

| Aromatic C (ipso) | 140 - 145 |

| Aromatic C-H | 120 - 130 |

| Imidazolidine C | 40 - 60 |

| N-CH₃ | 30 - 40 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and understanding the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy) would reveal the correlations between vicinally coupled protons, helping to trace the connectivity within the phenyl rings and the imidazolidine ring. nih.govmolport.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their proton assignments. molport.comchemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is critical for determining the conformation of the imidazolidine ring and the relative orientation of the phenyl and methyl substituents. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. For this compound, the most characteristic vibrational band would be the C=N stretching of the imine group, expected in the region of 1640-1690 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the imidazolidine and methyl groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. redalyc.orgillinois.edu

| Functional Group | Expected FT-IR/Raman Frequency (cm⁻¹) |

| C=N Stretch (Imine) | 1640 - 1690 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of fragments such as the methyl group, phenyl groups, or parts of the imidazolidine ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles. chemsynthesis.com It would also reveal the conformation of the five-membered imidazolidine ring, which is typically found in an envelope or twist conformation in related structures. nih.gov Furthermore, the analysis of the crystal packing would elucidate any intermolecular interactions, such as van der Waals forces or π-π stacking between the phenyl rings, which govern the supramolecular architecture.

Elucidation of Molecular Conformation and Torsion Angles

The conformation of the five-membered imidazolidine ring is a key feature of the molecule's three-dimensional structure. In related imidazolidine derivatives, the ring typically adopts a non-planar conformation to minimize steric strain. For instance, the crystal structure of 1,1′-[imidazolidine-1,3-diylbis(methylene)]bis(naphthalen-2-ol) reveals a twisted conformation for the imidazolidine ring. nih.gov This suggests that the imidazolidine ring in this compound would likely also be twisted.

A hypothetical table of selected torsion angles for this compound, based on values observed in similar structures, is presented below.

| Torsion Angle | Expected Range (°) |

| C(ring)-N-C(phenyl)-C(phenyl) | 40 - 70 |

| N(ring)-C(ring)-C(ring)-N(ring) | 20 - 40 |

| C(ring)-N-C(imine)=N(exocyclic) | 0 - 10 |

This table presents hypothetical data based on known structures of related imidazolidine compounds.

Analysis of Bond Lengths and Angles

The bond lengths and angles within this compound are anticipated to be within the typical ranges for similar organic compounds. The C-N bonds within the imidazolidine ring are expected to be single bonds with lengths of approximately 1.45-1.48 Å. The C-C bond in the ring would be a typical sp³-sp³ single bond around 1.54 Å. The exocyclic C=N imine bond is of particular interest, and its length is expected to be in the range of 1.27-1.30 Å, which is characteristic of a carbon-nitrogen double bond. nih.gov The N-C(phenyl) bonds will likely be slightly shorter than the N-C(ring) bonds due to the sp² character of the phenyl carbon, falling in the range of 1.42-1.45 Å. The N-CH₃ bond is expected to be a standard C-N single bond around 1.47 Å.

The bond angles within the nearly saturated five-membered ring will deviate from the ideal tetrahedral angle of 109.5° to accommodate the ring strain. The internal angles of the imidazolidine ring are likely to be in the range of 102-108°. The geometry around the imine carbon atom is expected to be trigonal planar, with bond angles close to 120°.

A table summarizing the expected bond lengths is provided below.

| Bond | Expected Length (Å) |

| C=N (imine) | 1.27 - 1.30 |

| C-N (ring) | 1.45 - 1.48 |

| C-C (ring) | 1.53 - 1.55 |

| N-C (phenyl) | 1.42 - 1.45 |

| N-CH₃ | 1.46 - 1.48 |

This table presents hypothetical data based on known structures of related imidazolidine compounds.

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, or crystal packing, is governed by intermolecular forces. For this compound, van der Waals forces, particularly π-π stacking interactions between the phenyl rings of adjacent molecules, are expected to play a significant role in the crystal packing. These interactions are common in aromatic compounds and contribute to the stability of the crystal lattice.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Conjugation

The electronic properties of this compound can be probed using UV-Vis and fluorescence spectroscopy. The UV-Vis absorption spectrum is expected to show absorptions in the ultraviolet region, arising from π-π* electronic transitions within the phenyl rings and the C=N imine group. The conjugation between the phenyl rings and the imine group, though likely limited by the twisted conformation, will influence the position and intensity of these absorption bands. Typically, imines exhibit absorption bands in the range of 290-800 nm. nih.gov

It is common for imine-containing compounds to be fluorescent. researchgate.net Upon excitation with an appropriate wavelength of light, this compound may exhibit fluorescence, which is the emission of light as the molecule returns from an excited electronic state to the ground state. The wavelength of the emitted light (fluorescence) is typically longer than the wavelength of the absorbed light. The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the molecular environment, such as the polarity of the solvent. For some imines, a large Stokes shift (the difference between the absorption and emission maxima) is observed, which can be indicative of a significant change in geometry or electronic structure in the excited state. researchgate.net

A hypothetical table of spectroscopic data is presented below.

| Spectroscopy | Expected λmax (nm) | Transition |

| UV-Vis Absorption | 250 - 280 | π-π* (phenyl rings) |

| 300 - 340 | π-π* (imine and conjugated system) | |

| Fluorescence Emission | 350 - 450 | - |

This table presents hypothetical data based on the known spectroscopic properties of related imine compounds.

Reactivity Profiles and Mechanistic Investigations of N Methyl 1,3 Diphenylimidazolidin 2 Imine

Fundamental Reactivity of the Carbon-Nitrogen Double Bond (C=N)

The defining feature of N-Methyl-1,3-diphenylimidazolidin-2-imine is the exocyclic imine group. The C=N double bond is polarized due to the higher electronegativity of nitrogen compared to carbon, making the carbon atom electrophilic and the nitrogen atom nucleophilic and basic. redalyc.org This inherent polarity is the primary driver of the compound's fundamental reactivity.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the imine is susceptible to attack by a wide array of nucleophiles. This reaction is one of the most fundamental processes for imines, analogous to nucleophilic additions to carbonyl compounds, though generally, the C=N bond is less reactive than a C=O bond. redalyc.orgnih.gov The process typically begins with the nucleophilic attack on the imine carbon, forming a tetrahedral intermediate. youtube.com Subsequent protonation, often facilitated by an acid catalyst, yields the final addition product. unizin.orglibretexts.org

The general mechanism involves the addition of a nucleophile (Nu⁻) to the imine, followed by workup to protonate the nitrogen anion. A variety of C-, N-, O-, and S-based nucleophiles can be employed to construct new chemical bonds. nih.govnih.gov While specific studies on this compound are not prevalent, its expected reactivity with common nucleophiles can be inferred from the general behavior of imines.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile Type | Example | Expected Product |

|---|---|---|

| Organometallic Reagents | Grignard Reagents (R-MgX), Organolithium (R-Li) | Secondary Amines |

| Cyanide | Hydrogen Cyanide (HCN), Trimethylsilyl cyanide (TMSCN) | α-Aminonitriles |

| Hydrides | Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminium Hydride (LiAlH₄) | Secondary Amines |

| Enolates | Ketone or Ester Enolates | β-Amino Carbonyl Compounds (Mannich-type reaction) |

The reaction is often reversible and can be catalyzed by acids, which protonate the imine nitrogen to increase the electrophilicity of the carbon atom, forming an iminium ion. unizin.orgyoutube.com The rate of reaction is pH-dependent, often reaching a maximum at a weakly acidic pH of around 4 to 5. unizin.org

Electrophilic Reactivity of the Imine Nitrogen

The lone pair of electrons on the exocyclic imine nitrogen atom imparts nucleophilic and basic character to the molecule. This nitrogen can react with various electrophiles, with protonation by acids being the most common example. The basicity of the imine is a key factor in its reactivity. For comparison, studies on structurally similar 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones showed pKBH+ values in the range of 5.38, indicating moderate basicity. researchgate.net

Protonation of the imine nitrogen forms a stable iminium ion, which plays a crucial role in activating the C=N bond for nucleophilic attack. libretexts.org Besides protonation, the imine nitrogen can also react with other electrophiles such as alkylating agents or acylating agents, leading to the formation of quaternary iminium salts or N-acylated products, respectively.

Cycloaddition Chemistry Involving this compound

Cycloaddition reactions provide a powerful method for constructing cyclic and heterocyclic systems. The C=N double bond in this compound can participate as a 2π component (dipolarophile) in various cycloaddition pathways.

[2+n] Cycloaddition Pathways

While [3+2] cycloadditions are most common for imines, other pathways like [4+2] (Diels-Alder) reactions are also possible, where the imine acts as a dienophile. redalyc.org The participation of this compound in these reactions would depend on the electronic nature of the diene. Electron-rich dienes would be expected to react with the imine, particularly when activated by an electron-withdrawing group on the nitrogen, though this is not the case for the N-methyl group. The reaction would lead to the formation of six-membered nitrogen-containing heterocycles.

1,3-Dipolar Cycloadditions

The most extensively studied cycloaddition reactions involving imine-like structures are 1,3-dipolar cycloadditions. rsc.orgscispace.com In these reactions, the imine C=N bond acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. nih.gov This is a highly versatile method for synthesizing complex nitrogen-containing molecules. scilit.com

Azomethine ylides, which are C-N-C 1,3-dipoles, are common reaction partners for these cycloadditions. nih.gov The reaction of this compound with an azomethine ylide would be expected to yield a spiro-heterocycle containing a pyrrolidine (B122466) ring fused to the imidazolidine (B613845) structure. Similarly, other 1,3-dipoles can be utilized.

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Resulting Heterocycle |

|---|---|

| Nitrile Oxides (R-CNO) | Oxadiazoline derivative |

| Nitrones (R₂C=N⁺(R)-O⁻) | Isoxazolidine derivative |

| Azomethine Imines (R₂C=N⁺-N⁻R) | Pyrazolidine derivative rsc.orgscispace.com |

| Azomethine Ylides (R₂C=N⁺(R)-C⁻R₂) | Pyrrolidine derivative nih.govmdpi.com |

The regioselectivity of these cycloadditions is governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and the dipolarophile. nih.gov For instance, in reactions with nitropyridines, azomethine ylides add across the C=C bond adjacent to the nitro group, demonstrating the influence of electronic factors on the reaction's course. nih.govmdpi.com

Transformations of the Imidazolidine Ring and Phenyl Substituents

The imidazolidine ring itself is a saturated heterocycle, generally stable under neutral and basic conditions. However, like other aminals, it is susceptible to hydrolysis under acidic conditions. chemicalbook.com Treatment with aqueous acid would likely cleave the imidazolidine ring, leading to the corresponding diamine and other degradation products.

Structural studies of related substituted imidazolidines show that the five-membered ring typically adopts a non-planar, envelope or twisted conformation. nih.govresearchgate.net The phenyl substituents on the ring nitrogens and the methyl group on the exocyclic nitrogen will influence the ring's preferred conformation and steric accessibility.

The two phenyl rings attached to the imidazolidine nitrogens can undergo typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). The entire N-(imidazolidin-2-ylidene)methanamine substituent would act as a directing group, though its specific electronic effect (activating/deactivating and ortho-/para- vs. meta-directing) is not documented. Based on the nitrogen lone pairs, it is likely to be an ortho-, para-directing group.

Reductive Transformations of the Imine Moiety

The core reactive site for reduction in this compound is the carbon-nitrogen double bond (C=N) of the imine moiety. This functional group is susceptible to nucleophilic attack by hydride reagents or catalytic hydrogenation, which would transform the imine into the corresponding amine, N-Methyl-1,3-diphenylimidazolidin-2-amine.

Common methods for imine reduction that could theoretically be applied include:

Catalytic Hydrogenation: This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. chemrxiv.orgacs.org Catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are effective for such transformations. The reaction would involve the addition of two hydrogen atoms across the C=N bond. For related cyclic guanidines, palladium-catalyzed hydrogenation has been shown to effectively reduce the heterocyclic system. chemrxiv.org

Hydride Reduction: Chemical reducing agents are widely used to reduce imines. masterorganicchemistry.com Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing imines, often requiring slightly acidic conditions or protic solvents to facilitate the reaction. A more reactive alternative, sodium cyanoborohydride (NaBH₃CN), is particularly effective at selectively reducing imines and iminium ions at a controlled pH. masterorganicchemistry.com Other reagents like lithium aluminum hydride (LiAlH₄) would also be effective, though less selective, potentially reducing other functional groups if present. An enzyme-catalyzed reduction using an imine reductase (IRED) could also be a possibility, as these enzymes are known to reduce cyclic imines. nih.gov

The expected product of these reductive transformations is shown below:

Table 1: Hypothetical Reductive Transformation of this compound

| Reactant | Product | Reagents |

|---|

Mechanistic Studies of Reaction Pathways

Mechanistic studies for this compound are not specifically detailed in the available literature. However, insights can be drawn from general principles of imine chemistry and studies on related N-heterocyclic compounds.

For a typical acid-catalyzed hydrolysis of an imine back to an amine and a carbonyl compound, the mechanism involves several equilibria. The rate-determining step can vary depending on the reaction conditions (especially pH) and the structure of the imine. masterorganicchemistry.com

Protonation of the Imine Nitrogen: This initial step is typically fast and reversible.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic iminium carbon.

Proton Transfer: A series of proton transfers occurs to form a carbinolamine intermediate.

Elimination of the Amine: The C-N bond of the original amine fragment breaks to release the amine and form a protonated carbonyl, which is then deprotonated.

In many cases, the attack of the nucleophile (water) on the protonated iminium ion or the breakdown of the resulting carbinolamine intermediate is the rate-determining step. masterorganicchemistry.com Kinetic studies, such as monitoring the reaction rate at different reactant and acid concentrations, would reveal the order of the reaction with respect to each species, thereby identifying which molecules are involved in the slowest step. youtube.com For instance, a kinetic study on related imino-thiazolidinone derivatives was used to determine the type of enzyme inhibition by analyzing how reaction rates changed with substrate and inhibitor concentrations. mdpi.com

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. For this compound, several labeling strategies could be employed to clarify reaction pathways.

Deuterium (B1214612) (²H) Labeling: Hydrogen-deuterium exchange studies are common for probing mechanisms. For example, if the hydrolysis of the imine is conducted in deuterated water (D₂O), the location and rate of deuterium incorporation into the products or intermediates can be monitored by NMR spectroscopy or mass spectrometry. nih.govnih.govacs.org This can help identify which protons are labile and participate in proton transfer steps. For instance, performing a reduction with a deuterated hydride reagent (e.g., NaBD₄) would result in a deuterium atom on the former imine carbon, confirming the site of hydride attack.

Nitrogen-15 (¹⁵N) Labeling: Synthesizing the molecule with ¹⁵N in a specific position would allow its fate to be tracked unambiguously. nih.govnist.govfrontiersin.org For example, if the exocyclic imine nitrogen were labeled with ¹⁵N, its location in the final products of a rearrangement or fragmentation reaction could be determined using ¹⁵N NMR or mass spectrometry. This is particularly useful in distinguishing between intramolecular and intermolecular processes. Such labeling is a standard method for quantifying proteins and studying nitrogen-based metabolites. nih.govbiorxiv.org

Table 2: Potential Isotopic Labeling Experiments and Their Purpose

| Isotope | Labeled Reagent/Substrate | Technique | Mechanistic Question Addressed |

|---|---|---|---|

| Deuterium (²H) | D₂O (solvent) | NMR, MS | Elucidate proton transfer steps in hydrolysis. nih.gov |

| Deuterium (²H) | Sodium borodeuteride (NaBD₄) | NMR, MS | Confirm the site of hydride attack in reduction. |

The direct isolation and characterization of reaction intermediates provide the most definitive evidence for a proposed mechanism. However, intermediates are often transient and highly reactive, making their isolation challenging. rsc.org

In reactions involving this compound, potential intermediates could include:

Iminium Ions: In acid-catalyzed reactions, the protonated form of the imine (an iminium ion) is a key intermediate. While typically not isolated, its presence can be inferred from kinetic data and spectroscopic observation under specific conditions.

Carbinolamine/Hemiaminal Analogs: In nucleophilic addition reactions (e.g., hydrolysis), a tetrahedral intermediate where a nucleophile has added to the imine carbon is formed. masterorganicchemistry.com

N-Heterocyclic Carbene (NHC): Although this compound is an exocyclic imine, related imidazolidin-2-ylidene structures are classic NHCs. It is conceivable that under certain conditions, this compound could act as a precursor to a related reactive species, though this is speculative. The isolation of intermediates in NHC catalysis is a well-established field. nih.gov

Radical Intermediates: In reactions initiated by radicals, an intermediate radical species could be formed. The fates of imine intermediates in radical cyclizations have been studied, where the imine itself can be an isolable product or a transient species that reacts further. beilstein-journals.org

Attempts to isolate such intermediates would likely involve running the reaction at low temperatures to slow down subsequent steps and using spectroscopic techniques like low-temperature NMR, IR, or trapping experiments where a reactive species is added to intercept the intermediate and form a stable, characterizable product. rsc.orgnih.gov

Computational and Theoretical Chemistry Studies of N Methyl 1,3 Diphenylimidazolidin 2 Imine

Quantum Chemical Calculations for Electronic Structure and Properties

No published studies utilizing Density Functional Theory (DFT) to determine the ground state geometry and energy of N-Methyl-1,3-diphenylimidazolidin-2-imine were found. Such a study would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), def2-TZVP) to computationally solve the Schrödinger equation. The output would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure of the molecule. This analysis would also yield the molecule's total electronic energy.

Specific Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.

There are no available studies on the charge distribution or Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule would interact with other reagents or biological targets.

Conformational Analysis and Potential Energy Surfaces

A detailed conformational analysis and the generation of potential energy surfaces for this compound are not available in the literature. Such studies would involve systematically rotating the molecule's single bonds (e.g., the bonds connecting the phenyl rings to the nitrogen atoms) to identify all possible low-energy conformers and the energy barriers between them. This is essential for understanding the molecule's flexibility and predominant shapes in different environments.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

No computational predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound have been published. Theoretical calculations are often used to complement experimental data by assigning specific spectral peaks to corresponding atomic nuclei (NMR), vibrational modes (IR), or electronic transitions (UV-Vis).

Computational Elucidation of Reaction Mechanisms

There are no published computational studies elucidating reaction mechanisms involving this compound. This type of research would use methods like DFT to map the energy profile of a chemical reaction, identifying transition states, intermediates, and activation energies, thereby providing a detailed, step-by-step understanding of how the molecule is formed or how it reacts.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

In computational chemistry, the localization of a transition state and the subsequent analysis of its Intrinsic Reaction Coordinate (IRC) pathway are fundamental to understanding the mechanism of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, corresponding to a specific molecular arrangement that is intermediate between reactants and products.

Locating this first-order saddle point on the potential energy surface is computationally intensive. Algorithms such as the Berny optimization are employed to find a stationary point where the energy gradient is zero, and the Hessian matrix (a matrix of second derivatives of energy with respect to atomic coordinates) has exactly one negative eigenvalue. This negative eigenvalue corresponds to the vibrational mode along the reaction coordinate, which is the path of least energy connecting reactants and products.

Once the transition state is located and verified, an IRC calculation is performed. This involves following the path of steepest descent from the transition state downhill to both the reactants and the products. The IRC pathway confirms that the identified transition state is the correct one connecting the desired reactants and products. This analysis provides a detailed, step-by-step visualization of the geometric changes the molecule undergoes during the reaction.

Energetic Barriers and Reaction Thermodynamics

The study of energetic barriers and reaction thermodynamics provides quantitative insights into the feasibility and kinetics of a chemical reaction. The activation energy (energetic barrier) is the difference in energy between the reactants and the transition state. A higher activation energy implies a slower reaction rate, as fewer molecules will possess sufficient energy to overcome this barrier.

Computational methods, particularly Density Functional Theory (DFT), are commonly used to calculate the energies of reactants, transition states, and products. The accuracy of these calculations is highly dependent on the chosen level of theory and basis set.

Due to the lack of specific studies on this compound, no data tables for its energetic barriers or reaction thermodynamics can be provided.

Solvent Effects on Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational chemistry models can account for these solvent effects in two primary ways: explicit and implicit solvation models.

In explicit solvation models, individual solvent molecules are included in the calculation along with the solute. This approach can provide a highly detailed picture of solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive due to the large number of atoms involved.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the surrounding medium. While less detailed than explicit models, implicit models are computationally much more efficient and often provide a good approximation of bulk solvent effects on reactivity, including stabilization of charged intermediates or transition states.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Chemical Systems

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. Unlike quantum mechanical calculations that focus on the electronic structure of a molecule at a single point in time, MD simulations use classical mechanics to model the movements of atoms and molecules over a period of time.

In an MD simulation, the forces on each atom are calculated based on a molecular mechanics force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms at a subsequent point in time. By repeating this process over millions of small time steps, a trajectory of the system's dynamic evolution is generated.

MD simulations can provide insights into a wide range of phenomena that are not accessible from static calculations, including:

Conformational changes and flexibility of molecules.

The diffusion of molecules in a solvent.

The binding of a ligand to a protein.

The phase behavior of materials.

No MD simulation studies have been published for this compound.

Quantitative Structure-Reactivity/Property Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their measured reactivity or physical properties. The fundamental principle is that the structural features of a molecule, encoded as numerical descriptors, determine its behavior.

These descriptors can be derived from the molecular structure in various ways and can represent constitutional, topological, geometrical, or electronic properties. Examples include molecular weight, logP (a measure of lipophilicity), and quantum chemically calculated parameters like orbital energies or atomic charges.

Once a set of descriptors is generated for a series of compounds, statistical techniques such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity or property. A robust QSRR/QSPR model can then be used to predict the behavior of new, unsynthesized compounds, thereby guiding experimental efforts.

No QSRR or QSPR studies specifically involving this compound are available in the current body of scientific literature.

Applications in Organic Synthesis and Materials Science for N Methyl 1,3 Diphenylimidazolidin 2 Imine

Role as an Organocatalyst or Precursor to Organocatalysts

The general class of cyclic guanidines is recognized for its utility in organocatalysis. Compounds like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are effective catalysts for reactions such as the formation of amides from esters. nih.govcapes.gov.bribm.com The catalytic activity of guanidines can arise from two primary modes: acting as a strong Brønsted base to deprotonate a substrate, or acting as a nucleophilic catalyst. researchgate.net In the latter, the guanidine (B92328) attacks an electrophilic substrate (e.g., an ester) to form a reactive acyl-guanidinium intermediate. nih.govcapes.gov.bribm.com

However, no specific studies detailing the use of N-Methyl-1,3-diphenylimidazolidin-2-imine as an organocatalyst, its specific activation modes, or its efficacy in enantioselective catalysis were found. There is no literature describing its application in specific catalytic transformations like the Diels-Alder or other cycloaddition reactions.

Function as a Ligand in Metal-Mediated Catalysis

The parent structure, imidazolidin-2-imine, is a derivative of N-heterocyclic carbenes (NHCs) and can serve as a potent ligand for transition metals. Research has shown that sterically hindered imidazolin-2-imine ligands, such as 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-imine, can coordinate with metals like copper to form stable complexes. nih.gov These N-heterocyclic imine (NHI) ligands are noted for forming robust metal-nitrogen bonds and have been studied in homogeneous catalysis. nih.gov The coordination typically involves the exocyclic imine nitrogen atom binding to the metal center. nih.gov

Despite this precedent for the broader compound class, there is no specific literature available on the coordination chemistry of This compound . No studies were found that describe the formation of its metal complexes or its application as a ligand in cross-coupling or other metal-catalyzed reactions.

Utilization as a Building Block or Intermediate in the Synthesis of Complex Organic Molecules

Imines are widely used as intermediates in organic synthesis due to the reactivity of the C=N double bond. nih.govchemsynthesis.com They can undergo nucleophilic additions, cycloadditions, and other transformations to build molecular complexity. Cyclic guanidines are also found as structural motifs in a variety of complex natural products, and their synthesis is an active area of research. nih.gov

However, a search of the scientific literature did not yield any examples of This compound being used as a specific building block or intermediate in the synthesis of more complex organic molecules.

Due to the absence of specific research data for This compound in the requested application areas, generating an article that is both detailed and strictly focused on this compound is not feasible. The available information pertains to related, but structurally different, compounds.

Potential in Functional Materials Chemistry

A thorough review of scientific literature reveals a notable absence of studies specifically investigating the role of this compound in the development of functional materials. While the broader class of imine-containing compounds has been a subject of extensive research in materials science, the specific applications for this particular molecule remain unexplored in publicly available research. The formation of an imine from an amine and an aldehyde is a reversible reaction, which is a foundational principle of dynamic covalent chemistry (DCC). rsc.org This field of chemistry allows for the creation of robust molecules and extended structures. rsc.org

There is no available research in the scientific literature that documents the use of this compound as a monomer or component in the synthesis of polyimines, vitrimers, or self-healing polymers.

The general class of imine-based polymers is known for its utility in creating dynamic materials. nih.gov The reversible nature of the imine bond is key to the development of vitrimers and self-healing polymers. mdpi.comrsc.org Vitrimers are a class of plastics that can be reshaped like thermoplastics while retaining the mechanical and thermal properties of thermosets, due to the presence of dynamic covalent bonds that rearrange at elevated temperatures. mdpi.com Self-healing polymers can repair damage autonomously, and imine bonds are one of the chemical moieties used to impart this property. rsc.orgnih.govrsc.org However, specific research detailing the incorporation of this compound into such materials could not be found.

No studies have been published that specifically describe the use of this compound as a precursor for other functional chemical systems. While substituted imidazolidines can serve as precursors to N-heterocyclic carbenes, which have broad applications in catalysis, there is no specific literature detailing this for this compound. researchgate.net

Future Directions and Emerging Research Frontiers for N Methyl 1,3 Diphenylimidazolidin 2 Imine Research

Development of Sustainable and Efficient Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For N-Methyl-1,3-diphenylimidazolidin-2-imine, the development of sustainable and efficient synthetic routes is a primary research objective. Traditional multi-step syntheses of related imidazolidine (B613845) structures often involve stoichiometric reagents and harsh reaction conditions. nih.govnih.gov Future efforts will likely focus on atom-economical and environmentally benign alternatives.

One promising avenue is the advancement of one-pot, multicomponent reactions (MCRs). nih.gov These reactions, which combine three or more reactants in a single synthetic operation, offer significant advantages in terms of reduced waste, time, and resource consumption. mdpi.com The application of pseudo-MCR strategies, where a single reactant participates in multiple steps, could further enhance synthetic efficiency and molecular diversity. nih.gov The exploration of mechanochemical synthesis, which minimizes or eliminates the need for solvents, presents another green alternative that has shown promise for the synthesis of other imines. mdpi.com

Catalytic approaches are also expected to play a pivotal role. The use of earth-abundant metal catalysts or organocatalysts for the key bond-forming steps could significantly improve the sustainability of the synthesis. For instance, the development of catalysts for the direct N-methylation and cyclization of readily available precursors would be a significant step forward.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. nih.govmdpi.com | Optimization of reaction conditions for high selectivity and yield. |

| Mechanochemical Synthesis | Solvent-free, reduced energy consumption, rapid reaction times. mdpi.com | Scalability and ensuring complete conversion. |

| Organocatalysis | Low toxicity, readily available catalysts, mild reaction conditions. acs.org | Catalyst loading and turnover numbers. |

| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact compared to precious metals. | Catalyst stability and activity. |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic and steric properties of this compound, stemming from the interplay of the imidazolidine ring, the exocyclic imine, and the N-methyl and N-phenyl substituents, suggest a rich and largely unexplored reactivity profile. Future research will likely focus on harnessing this reactivity to achieve unprecedented chemical transformations.

The exocyclic imine nitrogen, with its lone pair of electrons, is expected to be a key reactive site. Its nucleophilicity, influenced by the electronic nature of the N-aryl and N-methyl groups, could be exploited in a variety of bond-forming reactions. espublisher.com The potential for this compound to act as a precursor to N-heterocyclic carbenes (NHCs) through deprotonation or other activation methods is a particularly exciting avenue. NHCs are powerful organocatalysts and ligands in transition metal chemistry. rsc.orgresearchgate.net

Furthermore, the imidazolidine ring itself can be a source of novel reactivity. Ring-opening and ring-expansion reactions could lead to the synthesis of other complex heterocyclic scaffolds. acs.orgnih.gov The exploration of cycloaddition reactions, where the imine functionality acts as a dienophile or a partner in [3+2] cycloadditions, could also unlock new synthetic pathways. rsc.org

Expansion of Catalytic Scope and Selectivity

Building on the potential to generate NHC ligands, this compound and its derivatives are promising candidates for applications in catalysis. The modular nature of the imidazolidine-2-imine scaffold allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, which is crucial for achieving high catalytic activity and selectivity. espublisher.com

Future research will likely explore the use of metal complexes of this compound in a wide range of catalytic transformations. These could include cross-coupling reactions, C-H activation, and polymerization catalysis. researchgate.netrsc.org The development of chiral versions of this ligand could open doors to enantioselective catalysis, a critical area in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Moreover, the potential for this compound to act as an organocatalyst itself, beyond its role as an NHC precursor, should be investigated. The basicity of the imine nitrogen could be harnessed to catalyze reactions such as Michael additions or aldol-type condensations.

Integration into Advanced Materials and Nanoscale Systems

The unique structural and electronic features of this compound make it an attractive building block for the design of advanced materials and nanoscale systems. The aromatic phenyl groups provide opportunities for π-π stacking interactions, which can be exploited for the self-assembly of supramolecular structures.

Future research could focus on incorporating this moiety into polymers to create materials with tailored electronic or optical properties. For example, polymers containing the imidazolidin-2-imine unit could find applications as organic semiconductors or in light-emitting diodes. The ability of the imine nitrogen to coordinate to metal ions also suggests potential applications in the development of metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties.

On the nanoscale, this compound could be used to functionalize nanoparticles, providing a stable and tunable ligand shell. nih.gov Such functionalized nanoparticles could have applications in catalysis, sensing, and biomedical imaging.

Synergistic Experimental and Computational Research Endeavors

A deep understanding of the structure, reactivity, and catalytic potential of this compound will be best achieved through a synergistic combination of experimental and computational methods. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this molecule and its derivatives. benthamscience.com

Future research should leverage this synergy to:

Predict Reactivity: Computational studies can guide experimental efforts by predicting the most likely sites of reaction and the activation barriers for different transformations.

Elucidate Reaction Mechanisms: The combination of experimental kinetic data and computational modeling can provide a detailed understanding of complex reaction pathways. acs.org

Design Novel Catalysts: Computational screening can be used to identify promising ligand modifications for enhanced catalytic performance before undertaking extensive synthetic work. rsc.org

Table 2: Potential Synergistic Research Areas

| Research Area | Experimental Approach | Computational Approach |

| Reaction Mechanism | Kinetic studies, spectroscopic analysis of intermediates. | DFT calculations of transition states and reaction pathways. acs.org |

| Catalyst Design | Synthesis and testing of a library of ligand derivatives. | High-throughput screening of virtual ligand libraries. rsc.org |

| Spectroscopic Characterization | NMR, IR, and UV-Vis spectroscopy. | Calculation of spectroscopic parameters to aid in spectral assignment. benthamscience.com |

Challenges and Opportunities in Imidazolidin-2-imine Chemistry

While the future of this compound research is bright, several challenges and opportunities lie ahead. A primary challenge is the limited availability of specific experimental data for this compound, which necessitates a degree of extrapolation from related systems.

Opportunities:

Fundamental Science: The exploration of the fundamental reactivity of this and related imidazolidin-2-imines will undoubtedly lead to the discovery of new and exciting chemical transformations.

Catalysis: The development of novel catalysts based on this scaffold could have a significant impact on a wide range of chemical industries.

Materials Science: The incorporation of this versatile building block into advanced materials holds the promise of creating new technologies with tailored functionalities.

Challenges:

Synthesis: Developing truly sustainable and scalable synthetic routes remains a key challenge. acs.org

Stability: The stability of the imidazolidine ring and the exocyclic imine under various reaction conditions needs to be thoroughly investigated.

Characterization: The detailed characterization of reactive intermediates and complex material architectures will require sophisticated analytical techniques.

Q & A

Q. What are the optimal synthetic routes for N-Methyl-1,3-diphenylimidazolidin-2-imine, and how do reaction conditions influence product formation?

- Methodological Answer : The compound can be synthesized via reactions involving diamine precursors and acylating agents. For example, using m-toluic acid with o-phenylenediamine in polyphosphoric acid and toluene under reflux promotes cyclization to form imidazolidin-imine derivatives. The presence of a good leaving group (e.g., acyl chloride) facilitates amide formation, while excess protonating agents (e.g., H⁺ from polyphosphoric acid) and elevated temperatures favor heterocyclization to imidazolidines. Reaction monitoring via TLC and optimization of stoichiometry (1:1.2 molar ratio of diamine to acylating agent) are critical to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- IR spectroscopy : Identify characteristic N–H stretching (3200–3400 cm⁻¹) and C=O/C=N vibrations (1650–1750 cm⁻¹).

- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.8–7.5 ppm) and methyl groups attached to nitrogen (δ 2.8–3.2 ppm).

- GC-MS : Confirm molecular ion peaks ([M]⁺) and fragmentation patterns to rule out impurities.

- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can DFT calculations elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO). The HOMO localization on the imine nitrogen indicates nucleophilic sites, while LUMO distribution on the phenyl rings predicts electrophilic reactivity. Use these insights to model transition states for substitutions, such as reactions with alkyl halides, and calculate activation energies (ΔG‡) to predict regioselectivity .

Q. What crystallographic techniques are suitable for determining its molecular structure, and how can researchers access structural data?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using ORTEP-III software (with GUI) is ideal for resolving bond lengths, angles, and torsion angles. Crystals grown via slow evaporation in dichloromethane/hexane (1:3) yield suitable monoclinic systems (space group P2₁/c). Deposit CIF files in the Cambridge Structural Database (CCDC; e.g., accession numbers 1013218/1014054) for public access .

Q. How does the compound function as a ligand in coordination chemistry, and what factors affect its binding efficiency?

- Methodological Answer : The imine nitrogen and aromatic π-system enable chelation with transition metals (e.g., Cu²⁺, Pd²⁺). Synthesize metal complexes by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol. Characterize binding modes via UV-Vis (d-d transitions) and cyclic voltammetry. Steric hindrance from phenyl groups and solvent polarity (e.g., THF vs. DMF) significantly impact stability constants (log K) .

Q. What strategies optimize reaction yields when using this compound in multi-step syntheses?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone (DMI) to enhance solubility and stabilize intermediates.

- Catalysis : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate acylation steps.

- Workup : Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (hexane/EtOAc gradient). Yields >95% are achievable under inert atmospheres (N₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.